nitric acid;N-pyridin-2-ylpyridin-2-amine
Description
Nitric Acid (HNO₃) is a highly corrosive mineral acid and a potent oxidizing agent. It is widely used in industrial processes, including fertilizer production, explosives manufacturing, and metal etching. Its chemical reactivity stems from its ability to donate protons (acidic properties) and participate in redox reactions (oxidizing properties) .
N-Pyridin-2-ylpyridin-2-amine (CAS: 6311-99-5), also known as N-(2-pyridin-2-ylethyl)pyridin-2-amine, is a heterocyclic compound featuring two pyridine rings linked by an ethylamine group. This structure confers unique electronic properties, making it relevant in coordination chemistry and pharmaceutical research. For example, derivatives of this compound have been explored as kinase inhibitors and antiviral agents .
Properties
CAS No. |
921930-51-0 |
|---|---|
Molecular Formula |
C10H11N5O6 |
Molecular Weight |
297.22 g/mol |
IUPAC Name |
nitric acid;N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H9N3.2HNO3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10;2*2-1(3)4/h1-8H,(H,11,12,13);2*(H,2,3,4) |
InChI Key |
UAVYEVGOCSASRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=CC=N2.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Selection of Pyridine Derivatives
- The starting material is often 2-halopyridine or 2-bromopyridine.
- These derivatives are chosen for their reactivity in nucleophilic substitution reactions.
Step 2: Amination Reaction
- The amination process involves the introduction of an amine group to connect two pyridine rings.
- Common reagents include ammonia or substituted amines, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Step 3: Reaction Conditions
- Temperature: Typically maintained between 80–120°C to facilitate nucleophilic substitution.
- Catalysts: Transition metal catalysts (e.g., copper or palladium) are sometimes employed to enhance reaction efficiency.
Step 4: Purification
- The product is purified via recrystallization or column chromatography to ensure high purity.
Chemodivergent Synthesis
An alternative route involves the chemodivergent synthesis of pyridyl-amides and related compounds. This method uses α-bromoketones and 2-aminopyridine as starting materials.
Reaction Pathways
-
- Reagents: tert-butyl hydroperoxide (TBHP) and iodine.
- Solvent: Toluene.
- Outcome: Formation of N-(pyridin-2-yl)amides under mild, metal-free conditions.
-
- Reagents: TBHP alone in ethyl acetate.
- Outcome: Formation of imidazopyridines via tandem cyclization and bromination.
This method allows for the selective synthesis of different products by adjusting reaction conditions such as solvent and reagent concentrations.
Nitration-Based Methods
For derivatives containing nitro groups, nitration is a key step:
- Reagents: Concentrated nitric acid and sulfuric acid.
- Conditions: Low temperatures (0–5°C) to control the introduction of nitro groups at specific positions on the pyridine ring.
- Post-Reaction Processing: Neutralization and extraction are performed to isolate the nitrated product.
Microreactor-Assisted Synthesis
Advanced methods employ microreactors for precise control over reaction parameters:
- Setup: Two pumps feed reactants into a microreactor.
- Reagents: A mixture of concentrated nitric acid and sulfuric acid reacts with an organic solvent solution of 2-aminopyridine.
- Conditions: Temperature controlled at 20–60°C under atmospheric pressure.
- Advantages: This method offers high yield, safety, and environmental friendliness.
Data Table: Reaction Conditions for Key Methods
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| General Amination | Ammonia or amines, DMF/DMSO, 80–120°C | ~60–70 | Requires careful temperature control for optimal results |
| Chemodivergent Synthesis | TBHP/Iodine (oxidative amidation) | ~65 | Metal-free, green chemistry approach |
| Nitration | HNO₃/H₂SO₄, 0–5°C | ~70 | Controlled nitration at specific positions |
| Microreactor-Assisted | HNO₃/H₂SO₄ with organic solvent, 20–60°C | High | Environmentally friendly with short reaction times |
Chemical Reactions Analysis
Nitration Reactions
Nitration of N-pyridin-2-ylpyridin-2-amine proceeds via a non-electrophilic mechanism involving N-nitropyridinium ion intermediates . Key steps include:
-
Formation of the N-nitropyridinium nitrate through reaction with dinitrogen pentoxide (N₂O₅), a nitrating agent derived from nitric acid.
-
Subsequent treatment with SO₂/HSO₃⁻ in aqueous conditions, triggering a -sigmatropic shift of the nitro group to the β-position (C3) of the pyridine ring .
Reaction Pathway:
textN-pyridin-2-ylpyridin-2-amine + N₂O₅ → N-Nitropyridinium nitrate N-Nitropyridinium nitrate + SO₂/HSO₃⁻ → 3-Nitro-N-(pyridin-2-yl)pyridin-2-amine
Key Observations:
-
Regioselectivity : Nitration occurs preferentially at the β-position (C3) of the pyridine ring due to the sigmatropic rearrangement mechanism .
-
Yields : Up to 77% for unsubstituted pyridines, but yields vary with substituents (e.g., 4-substituted pyridines give higher yields than 3-substituted analogs) .
-
Byproducts : Minor formation of sulfonic acid derivatives (e.g., 5-nitropyridine-2-sulfonic acid) under prolonged acidic conditions .
Table 1: Nitration of Pyridine Derivatives with Nitric Acid/N₂O₅
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Pyridine | 3-Nitropyridine | 77 | N₂O₅/CH₃NO₂, SO₂/HSO₃⁻ |
| 4-Methylpyridine | 3-Nitro-4-methylpyridine | 85 | N₂O₅/CH₃NO₂, SO₂/HSO₃⁻ |
| N-pyridin-2-ylpyridin-2-amine | 3-Nitro-N-(pyridin-2-yl)pyridin-2-amine | 60–70* | N₂O₅/CH₃NO₂, SO₂/HSO₃⁻ |
*Predicted yield based on analogous reactions .
Substitution Reactions
The amine group in N-pyridin-2-ylpyridin-2-amine participates in nucleophilic substitution or coupling reactions. For example:
-
Suzuki–Miyaura Coupling : The amine can act as a directing group, enabling palladium-catalyzed cross-coupling at the C3 position (post-nitration) .
-
Michael Addition : Reacts with nitrostyrenes in the presence of Al₂O₃/DCE to form α-iminonitriles, which are precursors to N-(pyridin-2-yl)imidates .
Table 2: Substitution Reactions Involving the Amine Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Michael Addition | Nitrostyrene, Al₂O₃, DCE, 120°C | N-(Pyridin-2-yl)imidonitrile | 65–80 |
| Amide Coupling | EDCI/HOBt, R-NH₂ | N-Alkyl-2-aminopyridine amides | 70–85 |
Mechanistic Insights
-
Sigmatropic Rearrangement : The nitro group migrates from the N1 to C3 position via a six-membered transition state, avoiding traditional electrophilic aromatic substitution .
-
Role of SO₂ : Facilitates the formation of dihydropyridine sulfonic acid intermediates, which stabilize the reactive nitro group during rearrangement .
Synthetic Protocols
A scalable method for nitration involves:
-
Dissolve N-pyridin-2-ylpyridin-2-amine in nitromethane.
-
Add N₂O₅ at 0°C, stir for 2 hours.
-
Quench with aqueous SO₂/HSO₃⁻, isolate via column chromatography .
Safety Note : Use fume hoods due to NOₓ and SO₂ emissions.
Scientific Research Applications
Nitric Acid
Nitric acid is widely used in scientific research for:
Chemistry: As a reagent for nitration and oxidation reactions.
Biology: In the preparation of samples for analysis.
Medicine: In the synthesis of pharmaceuticals.
Industry: In the production of fertilizers, explosives, and metal processing.
N-pyridin-2-ylpyridin-2-amine
N-pyridin-2-ylpyridin-2-amine has applications in:
Pharmaceuticals: As a building block for drug synthesis.
Materials Science: In the synthesis of coordination compounds and polymers.
Catalysis: As a ligand in catalytic reactions.
Mechanism of Action
Nitric Acid
Nitric acid acts primarily as an oxidizing agent. It decomposes to release nascent oxygen, which can oxidize various substrates . In nitration reactions, nitric acid donates a nitro group to the substrate, facilitated by sulfuric acid .
N-pyridin-2-ylpyridin-2-amine
The mechanism of action of N-pyridin-2-ylpyridin-2-amine involves its role as a ligand in coordination chemistry. It can form stable complexes with metal ions, influencing the reactivity and stability of the metal center .
Comparison with Similar Compounds
Key Compounds:
N2-[2-(2-Pyridyl)ethyl]-3-nitropyridin-2-amine (CAS: 666698-08-4): Contains a nitro (-NO₂) group at the 3-position of the pyridine ring, enhancing electrophilicity and redox activity .
N,N-Dimethyl-3-nitropyridin-2-amine (CAS: 5028-23-9): Features dimethylamino (-N(CH₃)₂) and nitro groups, altering solubility and steric effects .
5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine : Fluorine substitution at the 5-position increases metabolic stability and lipophilicity, critical for drug design .
Structural Features Table
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| N-Pyridin-2-ylpyridin-2-amine | C₁₁H₁₂N₃ | 186.24 g/mol | Pyridine, amine | Ethylamine-linked pyridines |
| N2-[2-(2-Pyridyl)ethyl]-3-nitropyridin-2-amine | C₁₂H₁₃N₅O₂ | 283.27 g/mol | Pyridine, nitro, amine | Nitro group at 3-position |
| N,N-Dimethyl-3-nitropyridin-2-amine | C₇H₉N₃O₂ | 167.17 g/mol | Nitro, dimethylamino | Dimethylamino substitution |
| 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine | C₁₀H₉FN₄ | 204.20 g/mol | Pyridine, fluorine, amine | Fluorine at 5-position |
Physicochemical Properties
- Solubility : Nitro groups reduce aqueous solubility (e.g., N,N-Dimethyl-3-nitropyridin-2-amine: 0.2 mg/mL in water) compared to amine derivatives .
- Thermal Stability : Fluorinated derivatives (e.g., 5-fluoro analogues) exhibit higher melting points (~200°C) due to strong intermolecular interactions .
- Safety : Nitric acid derivatives require stringent handling (corrosive, oxidizing), while pyridin-2-amine analogues show moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .
Crystallographic and Spectroscopic Data
- Crystal Structures : SHELX software () resolved the planar geometry of nitro-pyridin-2-amine derivatives, with bond lengths confirming conjugation between nitro and amine groups .
- ¹H NMR : Pyridin-2-amine protons resonate at δ 6.8–8.2 ppm, while nitro groups deshield adjacent protons (δ 8.5–9.0 ppm) .
Biological Activity
Nitric acid; N-pyridin-2-ylpyridin-2-amine (CAS Number: 921930-51-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
The compound consists of a pyridine ring substituted with an amino group, which can participate in various chemical reactions, including acid-base reactions, leading to the formation of salts that may enhance its biological properties.
The biological activity of nitric acid; N-pyridin-2-ylpyridin-2-amine is primarily linked to its interaction with nitric oxide synthase (NOS) enzymes, particularly neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is a promising therapeutic strategy for neurodegenerative disorders as it modulates nitric oxide levels in the central nervous system .
Selective Inhibition of nNOS
Recent studies have shown that derivatives of this compound can selectively inhibit nNOS without significantly affecting endothelial nitric oxide synthase (eNOS) or inducible nitric oxide synthase (iNOS). This selectivity is crucial as it minimizes potential side effects associated with broader NOS inhibition. For instance, compounds designed with specific structural features exhibited high potency against nNOS while maintaining low off-target effects on other receptors .
Structure-Activity Relationships
The SAR studies indicate that modifications to the pyridine and amine groups can significantly influence the potency and selectivity of the compound. For example, substituents that enhance hydrophobic interactions or improve the molecule's ability to cross the blood-brain barrier have been identified as key factors in developing more effective nNOS inhibitors .
| Modification | Effect on Activity | Remarks |
|---|---|---|
| Increased hydrophobicity | Enhanced binding affinity | Improves selectivity for nNOS |
| Reduced basicity | Improved permeability | Facilitates blood-brain barrier penetration |
| Introduction of electron-withdrawing groups | Increased potency | Stabilizes active conformation |
Case Studies
- Neurodegenerative Disorders : A study demonstrated that a derivative of N-pyridin-2-ylpyridin-2-amine effectively reduced neuroinflammation in animal models of Alzheimer's disease by selectively inhibiting nNOS. The compound showed significant improvements in cognitive function and reduced amyloid plaque formation .
- Cancer Therapy : Another research focused on the compound's ability to inhibit androgen receptors (ARs) in prostate cancer models. The compound exhibited IC50 values in the low micromolar range and effectively suppressed tumor growth in xenograft models . This suggests a dual therapeutic potential targeting both neurodegenerative diseases and certain cancers.
Q & A
Basic Question: What are the optimal synthetic routes for preparing N-pyridin-2-ylpyridin-2-amine, and how can reaction yields be improved?
Answer:
One-pot synthesis methods using alcohols and nitro/nitrile precursors with transition-metal catalysts (e.g., Ru-based systems) under reductive conditions (120–150°C, H₂ atmosphere) are effective. Yield optimization requires inert reaction environments to prevent oxidation and precise stoichiometric control of reactants. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Basic Question: How is SHELXL employed in refining the crystal structures of pyridine-amine complexes?
Answer:
SHELXL refines crystal structures using least-squares minimization against F² data, incorporating anisotropic displacement parameters for heavy atoms and isotropic refinement for hydrogens. For pyridine-amine ligands, hydrogen-bonding restraints and anti-bumping constraints improve model accuracy. High-resolution data (>1.0 Å) enable robust handling of disorder in aromatic rings .
Advanced Question: How can conflicting data on the nitrosation kinetics of pyridin-2-amines under varying pH conditions be reconciled?
Answer:
Nitrosation rates depend on the interplay between nitrosating agent concentration (e.g., HNO₂ at pH 2–3) and amine basicity. Pyridin-2-amines exhibit reduced reactivity under neutral/basic conditions (pH >5) due to protonation of the pyridyl nitrogen, which sterically hinders nitrosation. Kinetic models must account for pH-dependent speciation of both amine and nitrosating agents .
Advanced Question: What strategies resolve ambiguities in the molecular geometry of N-pyridin-2-ylpyridin-2-amine metal complexes?
Answer:
High-resolution X-ray diffraction (HR-XRD) paired with SHELXL refinement resolves geometric ambiguities. For example, metal-ligand bond lengths and angles are cross-validated using density functional theory (DFT) calculations. Twinning or pseudosymmetry in crystals requires iterative refinement with TWIN/BASF commands in SHELXL .
Basic Question: What analytical techniques are critical for characterizing N-pyridin-2-ylpyridin-2-amine purity and structure?
Answer:
Essential techniques include:
- ¹H/¹³C NMR : Confirms proton environments and aromaticity (δ 7–9 ppm for pyridyl protons).
- High-resolution mass spectrometry (HR-MS) : Validates molecular ion peaks (e.g., [M+H]⁺).
- X-ray crystallography : Resolves bond connectivity and stereochemistry .
Advanced Question: How do steric effects influence nitration patterns when nitric acid reacts with pyridin-2-amine derivatives?
Answer:
Steric hindrance at the C3/C5 positions of pyridine directs nitration to the C4 position. Computational modeling (e.g., Fukui indices) predicts regioselectivity, while experimental validation via HPLC-MS identifies nitro-isomer ratios. Reaction conditions (e.g., HNO₃ concentration, temperature) further modulate selectivity .
Basic Question: What safety protocols are essential when handling nitric acid in reactions with pyridyl amines?
Answer:
- Use fume hoods and acid-resistant PPE (gloves, goggles).
- Avoid combining nitric acid with secondary amines unless under strictly controlled (neutral/basic) conditions to prevent N-nitrosamine formation.
- Monitor reaction pH (>7) to suppress nitrosation kinetics .
Advanced Question: How can machine learning optimize reaction conditions for synthesizing pyridin-2-amine derivatives?
Answer:
Neural networks trained on historical reaction data (e.g., solvent polarity, catalyst loading, temperature) predict optimal conditions. For example, Bayesian optimization improves yield in C–N coupling reactions by iteratively adjusting Pd catalyst concentrations and ligand ratios .
Basic Question: What spectroscopic methods identify N-nitrosamine byproducts in pyridin-2-amine reactions?
Answer:
- GC-MS/EI : Detects volatile N-nitrosamines via characteristic fragmentation patterns (e.g., m/z 30 for NO⁺).
- UV-Vis spectroscopy : Monitors nitrosation progress at λ = 230–250 nm (n→π* transitions of N–N=O groups) .
Advanced Question: How do solvent effects alter the crystallization behavior of N-pyridin-2-ylpyridin-2-amine?
Answer:
Polar aprotic solvents (e.g., DMF, DMSO) promote solvate formation, while low-polarity solvents (e.g., EtOAc) yield unsolvated crystals. Crystal morphology is studied via SEM, and lattice parameters are refined using SHELXL’s CELL/NET commands. Solvent choice impacts diffraction quality and phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
